molecular formula C12H19N3O B1263240 N-tert-butyl-1-(3,5,6-trimethylpyrazin-2-yl)methanimine oxide

N-tert-butyl-1-(3,5,6-trimethylpyrazin-2-yl)methanimine oxide

Cat. No.: B1263240
M. Wt: 221.3 g/mol
InChI Key: BESRYENXPUCIID-CHHVJCJISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N-tert-butyl-1-(3,5,6-trimethylpyrazin-2-yl)methanimine oxide involves the reaction of aldehyde 5 with tert-butylhydroxylamine in methanol. The solution is refluxed for 2 hours, followed by the addition of another portion of tert-butylhydroxylamine and continued refluxing until the aldehyde is completely reacted. The product is then extracted, dried with sodium sulfate, and purified by column chromatography using ethyl acetate/petroleum ether (1:1, v/v) as the eluent. The final product is obtained as a light yellow solid with a melting point of 68-70°C and a yield of 38% .

Chemical Reactions Analysis

N-tert-butyl-1-(3,5,6-trimethylpyrazin-2-yl)methanimine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The compound can undergo substitution reactions with various reagents to form new derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-tert-butyl-1-(3,5,6-trimethylpyrazin-2-yl)methanimine oxide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-tert-butyl-1-(3,5,6-trimethylpyrazin-2-yl)methanimine oxide involves its ability to scavenge free radicals and inhibit platelet aggregation. The compound targets multiple molecular pathways, including those involved in oxidative stress and thrombosis. Its neuroprotective effects are attributed to its ability to cross the blood-brain barrier and exert its activity within the central nervous system .

Comparison with Similar Compounds

N-tert-butyl-1-(3,5,6-trimethylpyrazin-2-yl)methanimine oxide is unique due to its multitarget activity and high efficacy in thrombolytic and neuroprotective applications. Similar compounds include:

These compounds share some functional similarities but differ in their specific molecular structures and target pathways, making this compound a distinct and valuable compound in scientific research .

Properties

IUPAC Name

N-tert-butyl-1-(3,5,6-trimethylpyrazin-2-yl)methanimine oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-8-9(2)14-11(10(3)13-8)7-15(16)12(4,5)6/h7H,1-6H3/b15-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESRYENXPUCIID-CHHVJCJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)C)C=[N+](C(C)(C)C)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(C(=N1)C)/C=[N+](/C(C)(C)C)\[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083171-75-8, 2134651-99-1
Record name 2-[[(1,1-Dimethylethyl)oxidoimino]methyl]-3,5,6-trimethylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1083171-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TETRAMETHYLPYRAZINE NITRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN9R99CCZ4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-tert-butyl-1-(3,5,6-trimethylpyrazin-2-yl)methanimine oxide
Reactant of Route 2
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N-tert-butyl-1-(3,5,6-trimethylpyrazin-2-yl)methanimine oxide

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